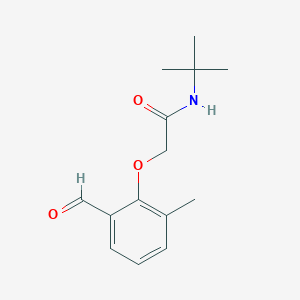
N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a tert-butyl group, a formyl group, and a methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide typically involves the reaction of 2-(2-formyl-6-methylphenoxy)acetic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide can undergo various chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: 2-(2-carboxy-6-methylphenoxy)acetamide
Reduction: 2-(2-hydroxymethyl-6-methylphenoxy)acetamide
Substitution: Various substituted acetamides depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-2-(2-formylphenoxy)acetamide
- N-(tert-Butyl)-2-(2-methylphenoxy)acetamide
- N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide
Uniqueness
N-(tert-Butyl)-2-(2-formyl-6-methylphenoxy)acetamide is unique due to the presence of both a formyl group and a methyl group on the phenoxy ring, which can influence its reactivity and biological activity. The tert-butyl group provides steric hindrance, potentially affecting the compound’s interactions with other molecules.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-tert-butyl-2-(2-formyl-6-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H19NO3/c1-10-6-5-7-11(8-16)13(10)18-9-12(17)15-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
InChI Key |
MWLZGMOVCBRKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995917.png)
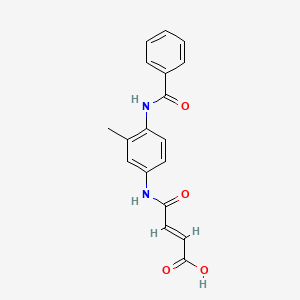
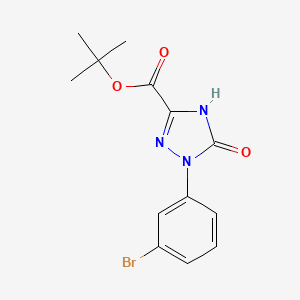
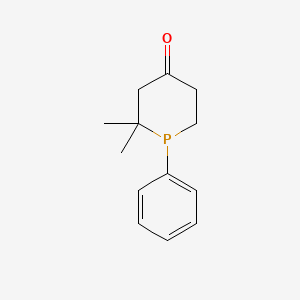
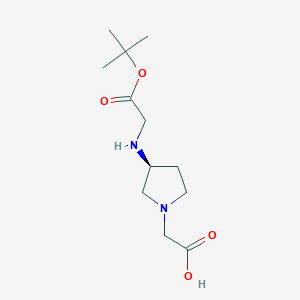
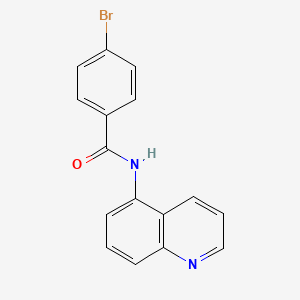
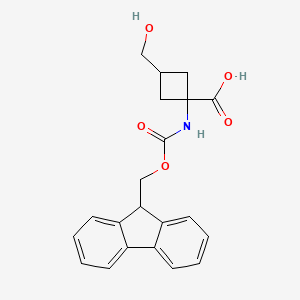
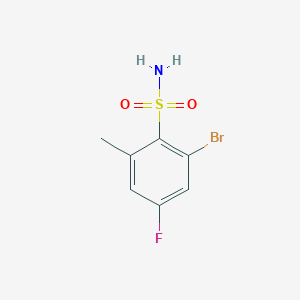
![1-(4-Bromophenyl)-2-azaspiro[3.3]heptane](/img/structure/B12995950.png)

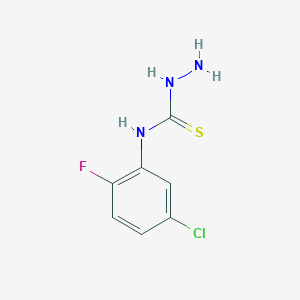
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12995973.png)
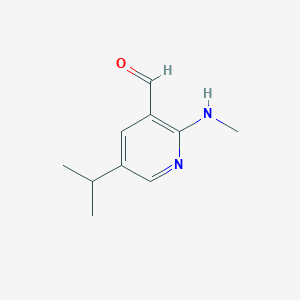
![N-Isopropyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B12995984.png)
